molecular formula C25H21NO5S2 B15030651 ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate

Cat. No.: B15030651
M. Wt: 479.6 g/mol
InChI Key: OROCUUFYEQQAKJ-UTXXGPSKSA-N
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Description

Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with a 4-methoxyanilino group, a 4-oxo moiety, and a (5-phenylsulfanylfuran-2-yl)methylidene side chain. This compound belongs to a class of thiophene derivatives known for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents due to their conjugated π-systems and electron-rich substituents .

Properties

Molecular Formula

C25H21NO5S2

Molecular Weight

479.6 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C25H21NO5S2/c1-3-30-25(28)22-23(27)20(33-24(22)26-16-9-11-17(29-2)12-10-16)15-18-13-14-21(31-18)32-19-7-5-4-6-8-19/h4-15,27H,3H2,1-2H3/b20-15-,26-24?

InChI Key

OROCUUFYEQQAKJ-UTXXGPSKSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)OC)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and fluoro (F) substituents (electron-withdrawing) may enhance electrophilicity, whereas methoxy (OMe) groups (electron-donating) could improve solubility and π-π stacking interactions .

Heterocyclic Core Modifications

The thiophene core distinguishes this compound from related heterocycles like thiazolidinones (e.g., 5-(Z)-arylidene-2-arylidenehydrazono-thiazolidinones) and thiazolo[3,2-a]pyrimidines.

Compound Class Core Structure Key Functional Groups Bioactivity Reference
Thiophene Derivatives Thiophene-3-carboxylate 4-oxo, arylidene, anilino Antimicrobial, enzyme inhibition
Thiazolidinones 4-Thiazolidinone Hydrazono, arylidene, 4-hydroxyphenyl Anticancer, antioxidant
Thiazolo[3,2-a]pyrimidines Fused thiazole-pyrimidine Methoxycarbonyl, 4-chlorophenyl, methyl Antiviral, anti-inflammatory

Key Observations :

  • Bioactivity Correlation: Thiazolidinones and thiazolo-pyrimidines exhibit confirmed bioactivities (e.g., anticancer, antiviral), suggesting that the target thiophene derivative may share similar mechanisms due to shared ester and arylidene functionalities .
  • Synthetic Accessibility : Thiophene derivatives are often synthesized via condensation reactions (e.g., thiosemicarbazide with oxo-compounds), whereas thiazolo-pyrimidines require multi-step cyclization .

Lumping Strategy for Property Prediction

The lumping strategy groups compounds with similar structures to predict their physicochemical or biological behavior. For example:

  • Group 1 : Thiophene-3-carboxylates with arylidene substituents (including the target compound) may exhibit similar logP values and UV absorption profiles due to conjugated systems .
  • Group 2 : Compounds with sulfur-containing side chains (e.g., 5-phenylsulfanylfuran) could share enhanced thermal stability compared to oxygenated analogs .

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